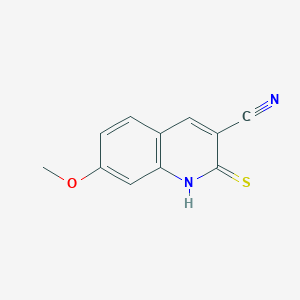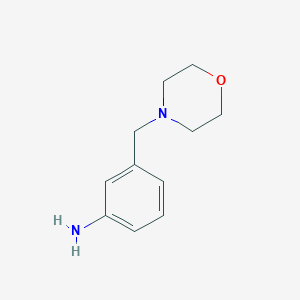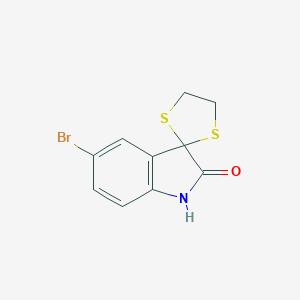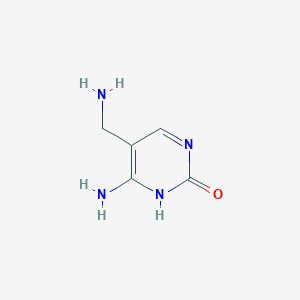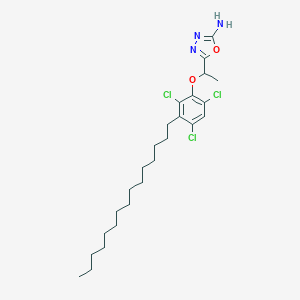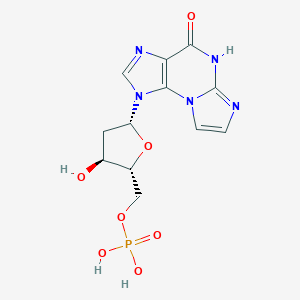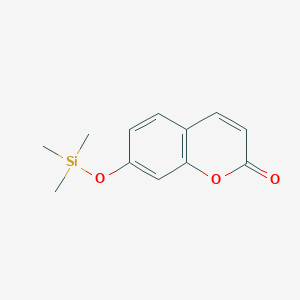
7-Trimethylsilyloxychromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Trimethylsilyloxychromen-2-one is a chemical compound that belongs to the class of coumarins. It is an important intermediate in the synthesis of various compounds, including natural products, pharmaceuticals, and agrochemicals. The compound has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wirkmechanismus
The mechanism of action of 7-Trimethylsilyloxychromen-2-one is not fully understood. However, several studies have suggested that the compound exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. The compound has also been shown to inhibit the activity of various enzymes, including COX-2, 5-LOX, and MMP-9.
Biochemische Und Physiologische Effekte
7-Trimethylsilyloxychromen-2-one has been reported to exhibit several biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, the compound has been reported to scavenge free radicals and reduce lipid peroxidation. Furthermore, 7-Trimethylsilyloxychromen-2-one has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 7-Trimethylsilyloxychromen-2-one in lab experiments is its potent biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Additionally, the compound is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 7-Trimethylsilyloxychromen-2-one in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 7-Trimethylsilyloxychromen-2-one. One area of research could be to investigate the compound's potential as a therapeutic agent for various diseases, including cancer, inflammation, and oxidative stress. Additionally, further studies could be conducted to elucidate the mechanism of action of the compound and to identify its molecular targets. Furthermore, future research could focus on developing more efficient synthesis methods for the compound and improving its solubility in aqueous solutions.
Synthesemethoden
The synthesis of 7-Trimethylsilyloxychromen-2-one can be achieved through various methods, including the Pechmann condensation reaction, the Knoevenagel reaction, and the Perkin reaction. The Pechmann condensation reaction involves the condensation of phenols with β-ketoesters in the presence of an acid catalyst. The Knoevenagel reaction involves the condensation of aldehydes or ketones with active methylene compounds, such as malononitrile or ethyl cyanoacetate. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an acid catalyst.
Wissenschaftliche Forschungsanwendungen
7-Trimethylsilyloxychromen-2-one has been extensively studied for its biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have reported that the compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. The compound has also been shown to possess antioxidant activity by scavenging free radicals and reducing lipid peroxidation. Additionally, 7-Trimethylsilyloxychromen-2-one has been reported to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
CAS-Nummer |
118074-57-0 |
|---|---|
Produktname |
7-Trimethylsilyloxychromen-2-one |
Molekularformel |
C12H14O3Si |
Molekulargewicht |
234.32 g/mol |
IUPAC-Name |
7-trimethylsilyloxychromen-2-one |
InChI |
InChI=1S/C12H14O3Si/c1-16(2,3)15-10-6-4-9-5-7-12(13)14-11(9)8-10/h4-8H,1-3H3 |
InChI-Schlüssel |
QHOSPKLEKYPTTO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Kanonische SMILES |
C[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Synonyme |
Umbelliferone + BSTFA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



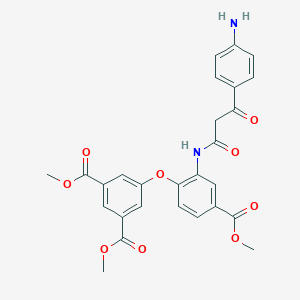

![2-[(2,6-Dichloro-4-methoxyphenyl)amino]phenylacetic acid](/img/structure/B38022.png)
